methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

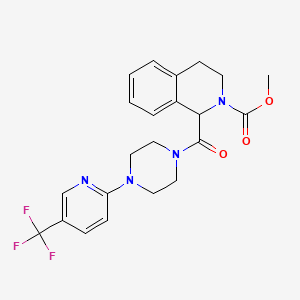

Methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a heterocyclic compound featuring a dihydroisoquinoline core fused with a piperazine-carboxylate scaffold and a trifluoromethylpyridine substituent. This structure combines a rigid aromatic system (dihydroisoquinoline) with a flexible piperazine linker, which is further functionalized with electron-withdrawing trifluoromethyl and pyridinyl groups.

Properties

IUPAC Name |

methyl 1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4O3/c1-32-21(31)29-9-8-15-4-2-3-5-17(15)19(29)20(30)28-12-10-27(11-13-28)18-7-6-16(14-26-18)22(23,24)25/h2-7,14,19H,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQBYIQMGQWGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis. One common approach includes:

Formation of the Pyridine Derivative: The starting material, 5-(trifluoromethyl)pyridine, is synthesized through halogenation and subsequent substitution reactions.

Piperazine Coupling: The pyridine derivative is then coupled with piperazine under basic conditions to form the intermediate compound.

Isoquinoline Synthesis: The intermediate is further reacted with a dihydroisoquinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed on the pyridine ring or the carbonyl groups, potentially yielding various reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Antagonistic Activity

Research indicates that compounds similar to methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit antagonistic properties against various receptors. For example, derivatives of piperazine have been shown to interact with the TRPV1 receptor , which is involved in pain perception and inflammatory responses. A study demonstrated that such compounds could effectively inhibit TRPV1 activation, suggesting potential applications in pain management and anti-inflammatory therapies .

Antibacterial Activity

The compound's structural features may contribute to its antibacterial properties. Research has highlighted the effectiveness of similar isoquinoline derivatives against bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers. In vitro studies have shown that these compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics .

CNS Activity

Isoquinoline derivatives are also investigated for their central nervous system (CNS) effects. The presence of the piperazine moiety often correlates with enhanced CNS activity. Compounds with similar structures have been evaluated for their potential in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems .

Case Study 1: TRPV1 Antagonism

A study characterized a related compound's interaction with the TRPV1 receptor using radioligand binding assays and functional assays in guinea pig models. The findings indicated that the compound effectively reduced cough reflexes induced by capsaicin, highlighting its potential as an antitussive agent .

Case Study 2: Antibacterial Efficacy

In a comparative study of antibacterial agents, derivatives of isoquinoline were tested against metronidazole-resistant strains of H. pylori. The results showed significant inhibition zones, suggesting that modifications to the isoquinoline structure can enhance antibacterial activity against resistant strains .

Summary of Findings

The diverse applications of this compound highlight its potential in pharmacology:

| Application Area | Key Findings |

|---|---|

| Antagonistic Activity | Effective TRPV1 receptor inhibition |

| Antibacterial Activity | Significant efficacy against H. pylori |

| CNS Activity | Potential treatment for neurological disorders |

Mechanism of Action

The mechanism of action of methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the piperazine and dihydroisoquinoline moieties facilitate its penetration into biological membranes. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Groups: The target compound and MK42 share the 5-(trifluoromethyl)pyridin-2-yl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

Synthetic Efficiency : MK42 achieved a high yield (91%) via HOBt/TBTU coupling, suggesting that similar methods could optimize the target compound’s synthesis.

Functional Group Impact: The methyl carboxylate in the target compound may improve solubility relative to the thiophene-carboxylate in the pyrazolopyrimidinone analog .

Limitations of Current Evidence

- Biological data (e.g., IC50, toxicity) for the target compound are absent in the provided evidence.

- Direct comparisons of metabolic stability or bioavailability are speculative without experimental data.

Biological Activity

Methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a piperazine moiety linked to a trifluoromethyl pyridine and a dihydroisoquinoline carboxylate. Its molecular formula is , and it has a molar mass of approximately 393.38 g/mol. The trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

Pharmacological Profile

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown potent antiproliferative effects against various cancer cell lines. A notable study demonstrated that related compounds displayed IC50 values in the low micromolar range against pancreatic cancer cell lines like BxPC-3 and Panc-1 .

Mechanism of Action

The proposed mechanism of action for these compounds often involves DNA intercalation, which disrupts the replication process in cancer cells. Additionally, molecular docking studies suggest that these compounds can form hydrogen bonds with key amino acids in target proteins, enhancing their binding affinity and biological efficacy .

Case Studies

-

Antifungal Activity

A series of studies have investigated the antifungal properties of related compounds. For example, a study on difluoromethyl-pyrazole derivatives revealed moderate to excellent antifungal activity against several phytopathogenic fungi . These findings suggest that this compound may also possess similar antifungal properties due to its structural analogies. -

Antioxidant Activity

Research has also highlighted the antioxidant potential of related compounds, which may contribute to their overall therapeutic profile. Compounds exhibiting multiple molecular targets for antioxidant activity were synthesized and evaluated for their efficacy against oxidative stress-induced cellular damage .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.